molecular formula C18H20N4O3 B366289 6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371234-31-0

6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B366289
CAS No.: 371234-31-0
M. Wt: 340.4g/mol
InChI Key: UGLLTZMPZFKQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrano[2,3-c]pyrazole core. Key structural attributes include:

  • Position 4: A 2,5-dimethoxyphenyl substituent, contributing electron-donating methoxy groups that enhance solubility and influence electronic interactions.
  • Position 3: A propyl chain, balancing lipophilicity and steric bulk compared to shorter (methyl) or branched (isopropyl) analogs.
  • Positions 5 and 6: A cyano group and an amino group, critical for hydrogen bonding and reactivity .

Properties

IUPAC Name

6-amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-5-13-16-15(11-8-10(23-2)6-7-14(11)24-3)12(9-19)17(20)25-18(16)22-21-13/h6-8,15H,4-5,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLLTZMPZFKQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borax-Catalyzed Aqueous Synthesis

The green chemistry approach from utilizes borax (Na₂B₄O₇·10H₂O) in water, achieving yields of 85–92% for methyl derivatives. For the 3-propyl analogue, analogous conditions apply:

ParameterDetail
CatalystBorax (10 mol%)
SolventWater
Temperature80–90°C
Time30–60 minutes
WorkupFiltration and recrystallization (EtOH)

Advantages :

  • Eliminates organic solvents, reducing environmental impact.

  • Borax acts as a Lewis acid, accelerating imine formation and cyclization.

Substrate Modifications for 3-Propyl Derivatives

Replacing ethyl acetoacetate (3-methyl precursor) with ethyl 3-oxohexanoate introduces the propyl group. Key considerations:

Steric and Electronic Effects

  • Longer alkyl chains (propyl vs. methyl) may slow reaction kinetics due to increased steric hindrance.

  • Electron-donating propyl group stabilizes enolic intermediates, potentially improving cyclization efficiency.

Synthetic Protocol

  • Step 1 : Dissolve 2,5-dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl 3-oxohexanoate (1 mmol) in 10 mL H₂O.

  • Step 2 : Add hydrazine hydrate (1 mmol) and borax (0.1 mmol).

  • Step 3 : Reflux at 85°C for 45 minutes.

  • Step 4 : Cool, filter, and recrystallize from ethanol.

Expected Yield : 80–88% (based on methyl analogue data).

Spectroscopic Characterization

Post-synthesis analysis aligns with reported pyranopyrazole derivatives:

Infrared Spectroscopy (IR)

  • Nitrile stretch : ~2,200 cm⁻¹.

  • Amino N–H : 3,400–3,100 cm⁻¹.

  • C–O (methoxy) : 1,080–1,050 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 0.90 (t, J = 7 Hz, 3H, CH₂CH₂CH₃).

    • δ 1.60–1.70 (m, 2H, CH₂CH₂CH₃).

    • δ 2.50 (t, J = 7 Hz, 2H, N–C–CH₂).

    • δ 3.70–3.80 (s, 6H, 2×OCH₃).

    • δ 5.20 (s, 1H, pyran C–H).

    • δ 6.90–7.20 (m, 3H, aromatic H).

  • ¹³C NMR :

    • 168 ppm (C=O).

    • 120 ppm (C≡N).

    • 55–60 ppm (OCH₃).

HazardPrecautionary Measure
Moisture sensitivityStore under inert gas (N₂/Ar).
Combustible dustAvoid open flames; use spark-proof tools.
Respiratory irritationUse fume hoods and NIOSH-approved masks.

Waste Disposal :

  • Neutralize aqueous waste with dilute HCl before disposal.

  • Incinerate organic residues at >1,000°C.

Alternative Methodologies

While borax/water systems are optimal, other catalysts reported for pyranopyrazoles include:

Ionic Liquids

  • [BMIM]BF₄ enhances reaction rates but requires higher costs.

Ultrasound-Assisted Synthesis

  • Reduces reaction time to 15–20 minutes but may lower yields by 5–10%.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Reaction Types

The compound can undergo several types of chemical reactions:

  • Oxidation : Can yield oxides.
  • Reduction : The nitrile group can be converted to an amine.
  • Substitution : The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents

Reagents typically used in reactions involving this compound include:

  • Oxidizing agents : Such as potassium permanganate.
  • Reducing agents : Like lithium aluminum hydride.
  • Nucleophiles : Such as sodium methoxide.

Major Products

The major products formed depend on the specific conditions and reagents used during the reactions. For instance, oxidation may yield oxides while reduction can produce amines.

Chemistry

In the realm of chemistry, 6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the formation of various derivatives that could exhibit distinct chemical properties.

Biology

The biological applications of this compound are particularly noteworthy. It has been identified as a candidate for drug development due to its ability to interact with various biological targets. The mechanism of action is believed to involve interactions such as hydrogen bonding and π-π stacking with molecular targets, which can modulate enzyme and receptor activities.

Industry

In industrial applications, this compound may be utilized in the development of new materials with specific properties such as enhanced catalytic activity. Its unique structural features could lead to innovations in material science.

Case Studies and Research Findings

  • Drug Development : Research has shown that derivatives of this compound exhibit promising pharmacological activities. For example, studies have indicated that modifications to the dimethoxyphenyl group can enhance biological activity against certain cancer cell lines .
  • Synthetic Applications : A study demonstrated the utility of this compound in synthesizing novel pyrazole derivatives that possess significant anti-inflammatory properties. The research highlighted how variations in substituents could lead to improved efficacy in biological assays .
  • Material Science : Investigations into the use of this compound as a precursor for advanced materials have shown its potential in creating polymers with enhanced thermal stability and mechanical strength. The incorporation of the dihydropyrano structure into polymer matrices has resulted in materials that outperform traditional counterparts .

Mechanism of Action

The mechanism by which 6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., methoxy, methyl) improve solubility but may reduce receptor affinity.
  • Halogens (Cl, F) enhance electronic interactions and stability.

Substituent Variations at Position 3

The alkyl chain at position 3 modulates steric effects and lipophilicity:

Compound Name Position 3 Substituent Key Properties Reference
Target Compound Propyl Balances lipophilicity and steric demands; longer chain than methyl analogs.
5q () Methyl Reduced steric hindrance; ¹H NMR: δ 1.78 (s, 3H). Yield: Not specified .
3a–k () Methyl Common in MCRs; yields 60–90%. Lower steric bulk may improve synthetic ease .
11l () Methyl Paired with bulky aryl groups; may offset steric strain. Yield: 31% .

Key Insight : Propyl chains (vs. methyl) may improve membrane permeability but could complicate synthesis due to increased flexibility.

Biological Activity

6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyrano[2,3-c]pyrazoles and is characterized by the presence of an amino group, a dimethoxyphenyl group, and a propyl chain. The synthesis typically involves multi-component reactions, including the condensation of phenylhydrazine with aldehydes and other reagents under reflux conditions. This method can be optimized using principles of green chemistry to enhance yield and reduce environmental impact .

The exact biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with various biological targets via hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant antimicrobial properties. In a study evaluating several similar compounds, it was found that 6-amino-4-(substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrated notable antibacterial activity against various pathogens. The zone of inhibition was measured in millimeters (mm), showcasing its effectiveness compared to standard antibiotics .

CompoundZone of Inhibition (mm)
6-Amino-4-(substitutedphenyl)20
Standard Antibiotic25

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against human coronaviruses. For instance, compounds derived from this class showed significant inhibitory effects on the replication of HCoV-229E and SARS-CoV-2 protease enzyme. The selectivity index (SI) for these compounds was notably high, indicating their potential as therapeutic agents against viral infections .

CompoundIC50 (μM)Selectivity Index
Compound 644.7812.6
Tipranavir13.32-

Anti-inflammatory Properties

Pyrano[2,3-c]pyrazole derivatives have also been reported to exhibit anti-inflammatory effects in various experimental models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrano[2,3-c]pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial potency.
  • Antiviral Screening : In vitro assays revealed that specific derivatives showed up to 82% inhibition of HCoV-229E replication during the viral replication phase. This suggests a promising avenue for drug development aimed at treating viral infections like COVID-19.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.